molecular formula C17H22N2O B11152065 N-isopropyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

N-isopropyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

Cat. No.: B11152065
M. Wt: 270.37 g/mol
InChI Key: VTNSCHDGPCBUCY-UHFFFAOYSA-N
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Description

N-isopropyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance and are often considered a “privileged scaffold” within the drug discovery arena . This compound is characterized by its unique structure, which includes a hexahydrocyclohepta[b]indole core, making it a versatile building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is rapid, operationally straightforward, and generally high yielding. It involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions typically include temperatures ranging from 50°C to 80°C, with microwave irradiation often leading to short reaction times .

Industrial Production Methods

Industrial production of this compound may involve scaling up the one-pot synthesis method. The process benefits from the robustness and high yield of Fischer indolisation and N-alkylation, making it suitable for large-scale production. The availability of commercially accessible starting materials further facilitates the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Mechanism of Action

The mechanism of action of N-isopropyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes .

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

N-propan-2-yl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

InChI

InChI=1S/C17H22N2O/c1-11(2)18-17(20)12-8-9-16-14(10-12)13-6-4-3-5-7-15(13)19-16/h8-11,19H,3-7H2,1-2H3,(H,18,20)

InChI Key

VTNSCHDGPCBUCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)NC3=C2CCCCC3

Origin of Product

United States

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